![molecular formula C14H13NO2 B8060112 Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8060112.png)
Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate
Overview
Description
Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optical Chloride Sensor : Methyl 2′-aminobiphenyl-4-carboxylate has been synthesized for use as an optical chloride sensor. This compound changes its blue emission to bright green in the presence of chloride ions, which has been explored using spectroscopic techniques such as 1H NMR and UV–vis spectroscopy (Das, Mohar, & Bag, 2021).
Nonpeptide Angiotensin II Receptor Antagonists : Derivatives of biphenyl carboxylic acid, including Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate, have been synthesized for their potential as nonpeptide angiotensin II receptor antagonists. These compounds have shown potent hypertensive effects and were characterized using various spectroscopic techniques (Sharma, Kohli, & Sharma, 2010).
Synthesis of Anthranilic Acid Derivatives : this compound has been used in the one-pot synthesis of fluorescent o-aminobenzoates and other compounds. Carbodiimides are used as the source of the 2-amino function in these syntheses (Culf, Čuperlović-Culf, Ouellette, & Decken, 2015).
Crystal Structure Analysis : The crystal structure of derivatives of this compound has been studied, providing insights into molecular arrangements and interactions. These studies contribute to a better understanding of molecular properties (Zhi-ming, Weifa, Jun, Congxuan, & Xin-qi, 2004).
Anticancer Drug Development : Some studies have focused on the synthesis and structural characterization of this compound derivatives for their potential use as anticancer drugs. These include investigations into the cytotoxicity of these compounds against various human tumor cell lines (Basu Baul, Basu, Vos, & Linden, 2009).
properties
IUPAC Name |
methyl 3-amino-4-phenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h2-9H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYYXVKLNDBOGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-6-[(Z)-2-nitroethenyl]phenol](/img/structure/B8060029.png)
![2-[5-Chloro-2-(hydroxymethyl)indol-1-yl]ethanol](/img/structure/B8060031.png)


![Triethyl-[3-(2,3,3-trimethylindol-1-ium-1-yl)propyl]azanium;dibromide](/img/structure/B8060055.png)
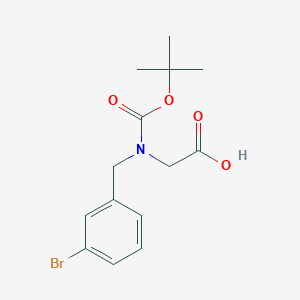
![N-Ethyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B8060071.png)
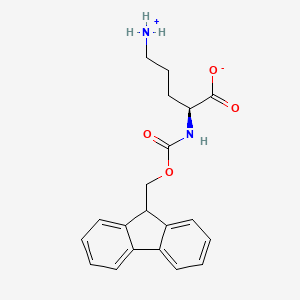
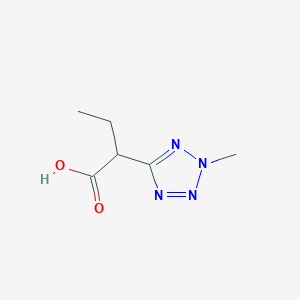
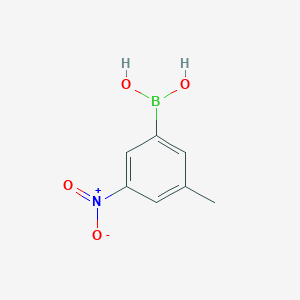

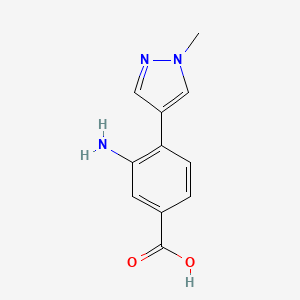
![2-Fluoro-5-[(4-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B8060133.png)
![5-[(Azetidin-1-yl)methyl]-2-fluoropyridine](/img/structure/B8060136.png)